molecular formula C14H14N2O B1273568 4-amino-N-(4-methylphenyl)benzamide CAS No. 955-96-4

4-amino-N-(4-methylphenyl)benzamide

Cat. No.: B1273568
CAS No.: 955-96-4
M. Wt: 226.27 g/mol
InChI Key: AGXXZAVPKXLZKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

4-Amino-N-(4-methylphenyl)benzamide and its analogues have been explored for their potential as anticonvulsants. Studies have shown that these compounds, including analogues like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, exhibit significant anticonvulsant properties. They have been found superior to phenytoin in maximal electroshock seizure tests but were inactive in other seizure models such as those induced by metrazol, strychnine, or N-methyl-D-aspartate (Lambert et al., 1995). Another study on analogues of 4-amino-N-(1-phenylethyl)benzamide revealed a relationship between the compound's structure and its anticonvulsant activity (Clark & Davenport, 1987).

Antioxidant Activity

Research has also been conducted on the antioxidant properties of amino-substituted benzamide derivatives. These compounds, including variants such as N-(4-aminophenyl)-2-hydroxybenzamide, have demonstrated significant potential as antioxidants by scavenging free radicals. The electrochemical oxidation mechanisms of these compounds are crucial in understanding their free radical scavenging activity (Jovanović et al., 2020).

Antitumor Activity

This compound and its derivatives have also been explored for their antitumor properties. A study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), a related compound, demonstrated its efficacy in inhibiting the growth of slowly proliferating tumors, making it a potential candidate for cancer treatment (Berger et al., 1985).

Enzyme Inhibition

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, synthesized using 4-aminophenazone, were tested for their inhibitory potential against human recombinant alkaline phosphatase and human and rat ecto-5′-nucleotidases. These compounds exhibited interesting biological applications, particularly in binding to nucleotide protein targets (Saeed et al., 2015).

Chemical Synthesis and Characterization

There has been significant work in the synthesis and characterization of compounds like N-{[(4-nitrophenyl)amino]methyl}benzamide, which illustrates the diverse chemical applications and the potential for creating novel compounds with specific properties (Buzarevski et al., 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Biochemical Analysis

Biochemical Properties

4-amino-N-(4-methylphenyl)benzamide plays a crucial role in biochemical reactions, particularly in the inhibition of DNA methylation. It interacts with DNA methyltransferases (DNMTs), including DNMT1, DNMT3A, and DNMT3B . These interactions inhibit the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound’s ability to inhibit DNMTs makes it a valuable tool in epigenetic research and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In leukemia KG-1 cells, the compound has been shown to induce the re-expression of a reporter gene controlled by a methylated cytomegalovirus (CMV) promoter . This re-expression is indicative of the compound’s ability to modulate gene expression through its interaction with DNMTs.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with DNMTs. The compound’s structure allows it to fit into the active site of these enzymes, inhibiting their activity and preventing the methylation of DNA . This inhibition leads to changes in gene expression, which can have downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit DNMT activity without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. Threshold effects have been noted, where a certain dosage is required to achieve the desired inhibition of DNMT activity .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA methylation. It interacts with enzymes such as DNMTs and may affect metabolic flux and metabolite levels. The compound’s role in these pathways highlights its potential as a therapeutic agent in diseases where DNA methylation is dysregulated .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical to its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-amino-N-(4-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-2-8-13(9-3-10)16-14(17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXXZAVPKXLZKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394125
Record name 4-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-96-4
Record name 4-amino-N-(4-methylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.